(E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide
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Description
(E)-2-((5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl)oxy)-N'-(5-chloro-2-hydroxybenzylidene)acetohydrazide is a useful research compound. Its molecular formula is C18H16BrClN4O4 and its molecular weight is 467.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in the field of organic synthesis and crystallography has led to the development of various hydrazone derivatives, including compounds with similar structures to the one . For instance, studies have detailed the synthesis processes, crystal structure analysis, and antimicrobial activity assessments of related compounds. These studies contribute to our understanding of the chemical properties and potential applications of such molecules (Amr et al., 2016), (Xue et al., 2022).
Antimicrobial and Anticancer Activities
Hydrazone derivatives have shown promising results in antimicrobial and anticancer screenings. The structural diversity of these compounds allows for the targeting of various biological pathways, showcasing their potential in developing new therapeutic agents. For example, some derivatives have been evaluated for their efficacy against a range of bacteria and cancer cell lines, indicating the broad applicability of these molecules in medical research (Bekircan et al., 2008), (Bekircan et al., 2015).
Materials Science and Computational Studies
In the realm of materials science and computational chemistry, related hydrazone derivatives have been analyzed for their molecular structures and properties using various computational techniques. These studies offer insights into the non-covalent interactions, molecular geometries, and potential applications of these compounds in materials science (Khalid et al., 2021), (Al-Amiery et al., 2016).
Properties
IUPAC Name |
2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN4O4/c1-10-17(19)14(8-27-2)13(6-21)18(23-10)28-9-16(26)24-22-7-11-5-12(20)3-4-15(11)25/h3-5,7,25H,8-9H2,1-2H3,(H,24,26)/b22-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOZPZJLJGQMKH-QPJQQBGISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)NN=CC2=C(C=CC(=C2)Cl)O)C#N)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)C#N)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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